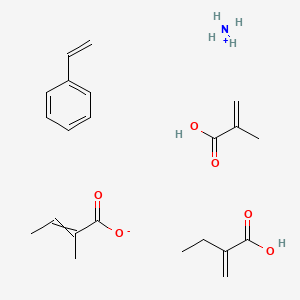
Azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt is a complex polymeric compound. This compound is notable for its diverse applications in various industries due to its unique chemical properties. It is primarily used in the production of coatings, adhesives, and sealants, offering excellent durability and resistance to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl- with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in precise ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a specific temperature to control the polymerization rate. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt .
化学反应分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics to enhance biocompatibility and reduce infection risks.
作用机制
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The ammonium salt form increases its solubility in water, making it easier to apply in aqueous solutions .
相似化合物的比较
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Poly(styrene-co-acrylonitrile): Offers good chemical resistance and mechanical properties, used in automotive and household applications.
Poly(ethyl acrylate): Provides flexibility and impact resistance, used in coatings and adhesives.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt lies in its combination of properties. It offers a balance of mechanical strength, chemical resistance, and ease of application, making it suitable for a wide range of applications in various industries .
属性
CAS 编号 |
58441-58-0 |
|---|---|
分子式 |
C22H33NO6 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;2*1-3-4(2)5(6)7;1-3(2)4(5)6;/h2-7H,1H2;3H,1-2H3,(H,6,7);2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);1H3 |
InChI 键 |
ROGUWRZURHLXKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(=O)O.CC=C(C)C(=O)[O-].CC(=C)C(=O)O.C=CC1=CC=CC=C1.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



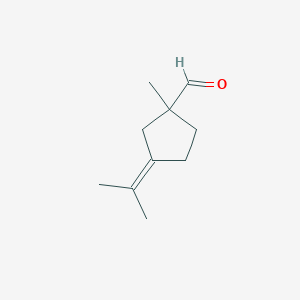
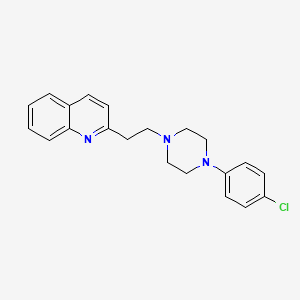
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
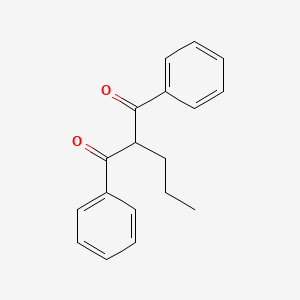
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
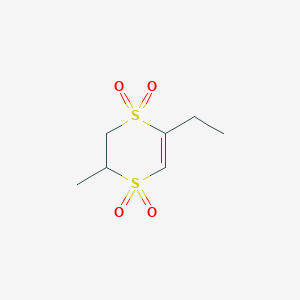
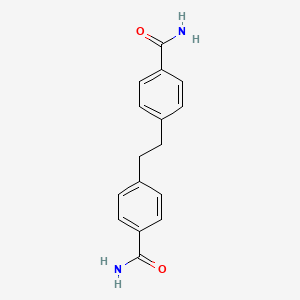
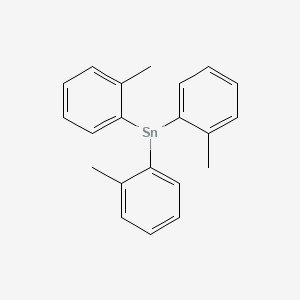
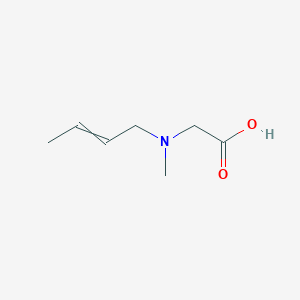
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
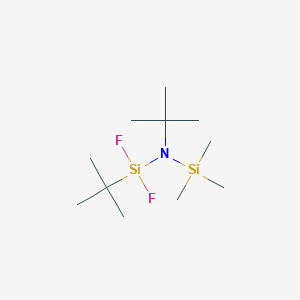
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
